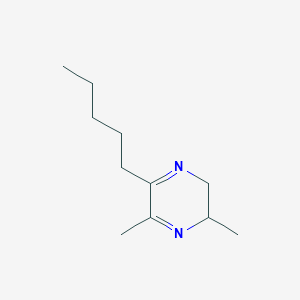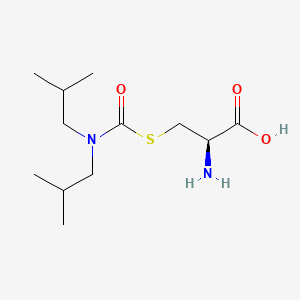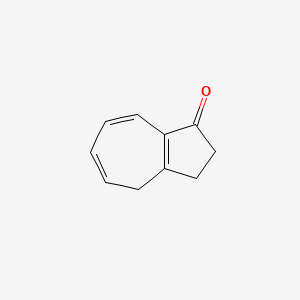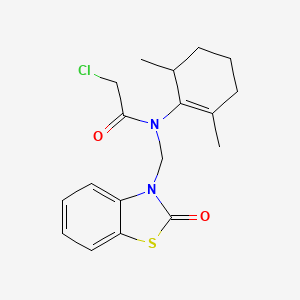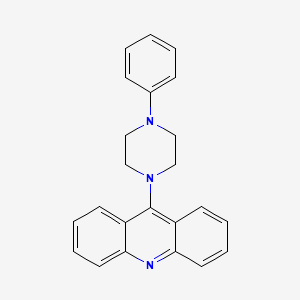
Acridine, 9-(4-phenyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-(4-phenyl-1-piperazinyl)- is a compound that belongs to the acridine family, which is known for its wide range of biological activities. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anticancer, antibacterial, and antiviral agents . The compound features an acridine core with a 4-phenyl-1-piperazinyl substituent, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of acridine, 9-(4-phenyl-1-piperazinyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Acridine, 9-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the acridine core or the piperazine ring .
Applications De Recherche Scientifique
Acridine, 9-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes . Additionally, it has shown promise as an antibacterial and antiviral agent. In industry, acridine derivatives are used in the development of dyes and pigments .
Mécanisme D'action
The mechanism of action of acridine, 9-(4-phenyl-1-piperazinyl)- primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This disruption can lead to cell death, making it a potential anticancer agent. The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Acridine, 9-(4-phenyl-1-piperazinyl)- can be compared to other acridine derivatives such as acriflavine and proflavine. These compounds share a similar acridine core but differ in their substituents, which can affect their biological activity and specificity . For example, acriflavine is known for its antibacterial properties, while proflavine has been used as a disinfectant. The unique 4-phenyl-1-piperazinyl substituent in acridine, 9-(4-phenyl-1-piperazinyl)- may confer distinct biological properties, making it a valuable compound for further research .
Propriétés
Numéro CAS |
113106-17-5 |
|---|---|
Formule moléculaire |
C23H21N3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
9-(4-phenylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C23H21N3/c1-2-8-18(9-3-1)25-14-16-26(17-15-25)23-19-10-4-6-12-21(19)24-22-13-7-5-11-20(22)23/h1-13H,14-17H2 |
Clé InChI |
XSRFWHXKXCYQHE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


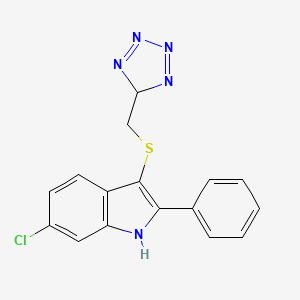
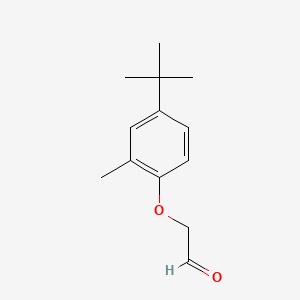
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
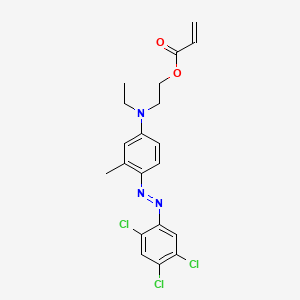


![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
